![molecular formula C17H13BrN2OS B2897803 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 318247-52-8](/img/structure/B2897803.png)
5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C19H17BrN2OS . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17BrN2OS2/c1-13-3-7-15(8-4-13)24-12-18-17(11-23)19(22(2)21-18)25-16-9-5-14(20)6-10-16/h3-11H,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 433.39 . It is a solid substance with a melting point range of 83 - 85.5°C .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester as a Recyclable Catalyst : A study highlighted the use of a sulfuric acid derivative as a recyclable catalyst for the synthesis of bis(pyrazolones) through the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This suggests that similar compounds, including the target molecule, could be synthesized or used as intermediates in catalytic processes, potentially offering high yields and recyclability in organic synthesis (Tayebi et al., 2011).
Molecular Structure and Magnetic Properties
- Synthesis and Structural Analysis of Copper Chelates : Research on aminomethylene derivatives of pyrazole-5-one and their copper chelates revealed insights into their molecular structures, spectroscopic, and magnetic properties. Such studies underscore the potential for designing metal-organic frameworks or molecular magnets using pyrazole-derived compounds, hinting at applications in material science and nanotechnology (Uraev et al., 2020).
Supramolecular Assembly
- Supramolecular Assembly from Pyrazole Precursors : Investigations into the synthesis and molecular structures of reduced bipyrazoles from pyrazole precursors reveal the potential of these compounds in forming supramolecular assemblies through hydrogen bonding and π-π interactions. This could be leveraged in the development of novel organic semiconductors, photovoltaic materials, or sensors (Cuartas et al., 2017).
Photophysical Studies
- Solvatochromic and Crystal Studies : The study of solvatochromic properties and crystal structures of related pyrazole derivatives can provide valuable insights into their electronic and optical properties, which could find applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), or as fluorescent markers in biological imaging (Singh et al., 2013).
Antimicrobial and Biological Activity
- Design, Synthesis, and Characterization of Antimicrobial Agents : The development of new pyrazole derivatives as antimicrobial agents through a Vilsmeier–Haack reaction approach highlights the biological activity potential of these compounds. Similar structural analogs could be explored for their antimicrobial efficacy, opening pathways to new drug discovery and development (Bhat et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLDFCJVXLSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

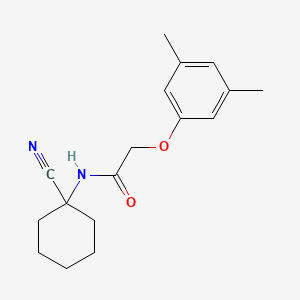
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2897722.png)
![(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one](/img/structure/B2897723.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)
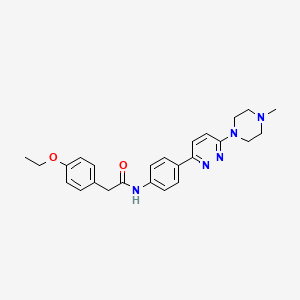
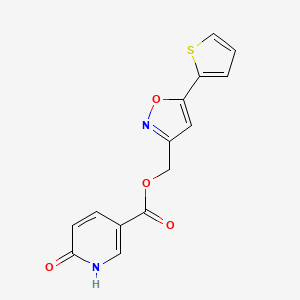

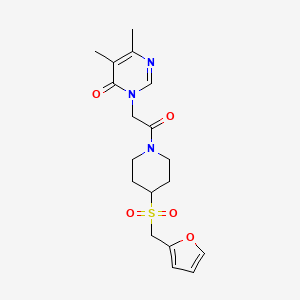
![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)
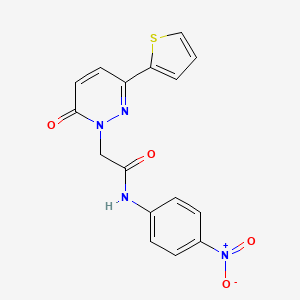
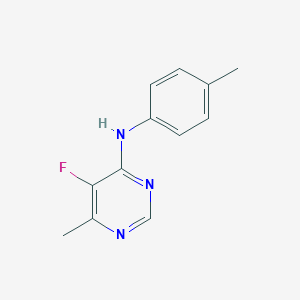
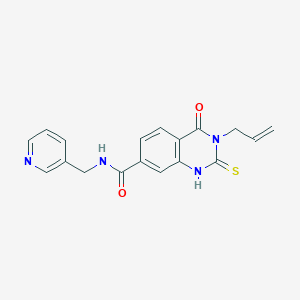
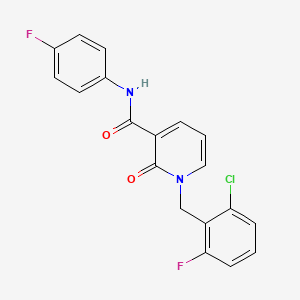
![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)